molecular formula C9H9FO B1526044 4-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 52085-95-7

4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1526044
CAS No.: 52085-95-7
M. Wt: 152.16 g/mol
InChI Key: ORUNCRYHQOWNDO-UHFFFAOYSA-N
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Description

“4-fluoro-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 52085-95-7 . It has a molecular weight of 152.17 and its IUPAC name is 4-fluoro-1-indanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H9FO . The InChI code for this compound is 1S/C9H9FO/c10-8-3-1-2-7-6 (8)4-5-9 (7)11/h1-3,9,11H,4-5H2 .

Scientific Research Applications

Synthesis and Fluorescent Properties

  • A study by Politanskaya et al. (2015) explored the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, which share a structural similarity with 4-fluoro-2,3-dihydro-1H-inden-1-ol. This research highlighted the photofluorescent properties of these compounds, suggesting potential applications in fields requiring fluorescent materials (Politanskaya et al., 2015).

Pharmacological Profile

  • The synthesis and pharmacological profile of a compound structurally related to this compound, which acts as a potent G protein-coupled receptor 119 (GPR119) agonist, was studied by Sakairi et al. (2012). Such research suggests potential pharmaceutical applications, particularly in probing pharmacological targets like GPR119 (Sakairi et al., 2012).

OLED Applications

  • Li et al. (2007) investigated fluoro derivatives of oligo(arylenevinylene), which are closely related to this compound, for their application in organic light-emitting diodes (OLEDs). These compounds demonstrated high fluorescence and efficiency, indicating their potential in the development of OLED technologies (Li et al., 2007).

Lipase-Mediated Dynamic Kinetic Resolution

  • A study by Shimomura et al. (2015) on the dynamic kinetic resolution of secondary alcohols, including compounds similar to this compound, utilized lipase and zeolite in an ionic liquid solvent system. This research could have implications in stereoselective synthesis and chiral compound production (Shimomura et al., 2015).

Safety and Hazards

The safety information for “4-fluoro-2,3-dihydro-1H-inden-1-ol” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate safety measures.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2,3-dihydro-1H-inden-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to receptors and enzymes, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the downregulation of signaling cascades that are essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUNCRYHQOWNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298497
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52085-95-7
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52085-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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